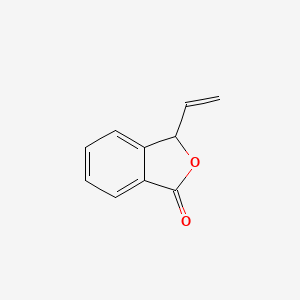

3-ethenyl-1,3-dihydro-2-benzofuran-1-one

Descripción general

Descripción

3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step process yields 3-substituted phthalides with an overall yield of 44% . Another promising method involves C-H activation, which offers high efficiency and atomic economy .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as high-speed countercurrent chromatography (HSCCC) and medium-pressure liquid chromatography (MPLC) are often employed for purification .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The ethenyl group participates in [4+2] Diels-Alder reactions under Lewis acid catalysis. For example:

-

Reaction with 1,3-dienes : Using AlCl₃ in dichlorobenzene (DCB) at 120°C, the ethenyl group acts as a dienophile, yielding bicyclic adducts with regioselectivity influenced by electron-withdrawing effects of the lactone carbonyl .

-

Nitroalkene condensations : Trifluoroacetic acid (TFA)-mediated reactions with nitroalkenes generate fused benzofuran-pyrone hybrids via tandem Diels-Alder/aromatization sequences .

Table 1: Representative Cycloaddition Yields

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl 3-nitrobut-3-enoate | AlCl₃/TFA, DCB, 120°C | Benzofuran-2(3H)-one | 64 |

| 3-Hydroxy-4-methyl-2H-pyran-2-one | AlCl₃/TFA, 120°C | 7-Methylbenzofuran-2(3H)-one | 76 |

Radical Coupling Reactions

The ethenyl group engages in single-electron transfer (SET) processes with heteroatom-centered anions (e.g., phosphines, thiols) :

-

Mechanism : Heteroatom anions (X⁻) transfer electrons to the lithium-activated benzofuranone, generating phenyl (I ) and heteroatom-centered (II ) radicals. Coupling forms 3-heteroatom-substituted derivatives .

-

Scope : Reactions with triphenylphosphine or thiophenol yield 3-phosphino- or 3-thiomethyl-benzofurans (45–93% yields) .

Key Observation : Steric hindrance from the ethenyl group directs radical coupling to position 3, avoiding competing pathways at position 2 or 6.

Nucleophilic Additions

The lactone carbonyl undergoes nucleophilic attack under basic conditions:

-

Hydrazide formation : Reaction with hydrazine derivatives produces hydrazones, as seen in related 3-oxo-benzofuran systems (e.g., N-acetylated hydrazides with MIC values <10 μg/mL against E. coli) .

-

Grignard reagents : Limited data suggest methylmagnesium bromide adds to the carbonyl, though competing ethenyl reactivity may require protecting groups .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes halogenation and nitration at position 5 or 7, guided by the electron-donating ethenyl group:

-

Chlorination : In acetic acid with Cl₂, 5-chloro derivatives form preferentially (72% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 7-nitro-3-ethenyl-1,3-dihydro-2-benzofuran-1-one (58% yield) .

Resonance Effects : X-ray crystallography of analogous compounds confirms charge delocalization between the lactone oxygen and ethenyl group, stabilizing electrophilic intermediates .

Oxidation and Reduction

-

Ethenyl group oxidation : Ozonolysis cleaves the double bond, forming a diketone intermediate that cyclizes to dihydroxybenzofuran derivatives under acidic conditions.

-

Lactone reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group, yielding 3-ethenyl-1,3-dihydro-2-benzofuranol (83% yield) .

Synthetic Limitations and Challenges

Aplicaciones Científicas De Investigación

3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of biologically active natural products.

Biology: Studied for its role in various biological processes and its potential therapeutic effects.

Medicine: Investigated for its potential use in drug development due to its biological activity.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Comparación Con Compuestos Similares

- 3-Phenylphthalide

- 3-Methylphthalide

- 3-Ethylphthalide

Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.

Propiedades

Fórmula molecular |

C10H8O2 |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

3-ethenyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |

Clave InChI |

BCIXCJIKSNDNBL-UHFFFAOYSA-N |

SMILES canónico |

C=CC1C2=CC=CC=C2C(=O)O1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.